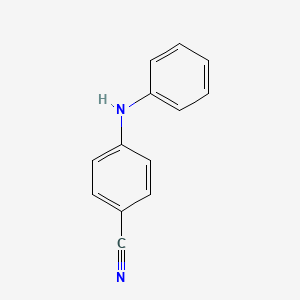

4-Phenylamino-benzonitrile

Übersicht

Beschreibung

4-Phenylamino-benzonitrile is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of 4-Phenylamino-benzonitrile are currently unknown. This compound is a synthetic organic compound, often used as an intermediate in organic synthesis . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its impact on bioavailability is unknown. It is soluble in ethanol, dimethylformamide (dmf), and dichloromethane, but almost insoluble in water , which could influence its absorption and distribution in biological systems.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility characteristics suggest that it may be more effective in non-polar environments. Furthermore, it should be stored in a dry, cool place, away from flammable materials and oxidizing agents for stability .

Biologische Aktivität

4-Phenylamino-benzonitrile, also known as 4-[(Phenylamino)methyl]benzonitrile, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's structure, synthesis, biological activities, and relevant case studies.

Structure and Synthesis

This compound features a benzene ring attached to a nitrile group and a phenylamino group. This unique arrangement of functional groups influences its reactivity and interactions with biological targets. The compound can be synthesized through various methods, including nucleophilic aromatic substitution and reduction reactions involving its nitro derivatives.

Table 1: Structural Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Phenylamino)benzonitrile | Similar benzonitrile core | Lacks the additional methyl group |

| 4-(Aminomethyl)benzonitrile | Contains an amino group instead of phenyl | More polar due to the amino group |

| 3-(Phenylamino)benzonitrile | Phenylamino group at the meta position | Different reactivity profile |

| 2-(Phenylamino)benzonitrile | Phenylamino group at the ortho position | Potentially different steric effects |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit various cancer cell lines, including breast cancer (SKBr3) and lung cancer cells. In vitro studies have shown that it can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

Case Study: Inhibition of Breast Cancer Cell Growth

In a study examining the effects of this compound on SKBr3 breast cancer cells, concentrations as low as 50 μM were found to significantly reduce cell viability within 48 hours of treatment. The mechanism appears to involve the modulation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, making it a candidate for further exploration in treating bacterial infections. Preliminary studies suggest that it may be effective against both Gram-positive and Gram-negative bacteria, although further research is required to fully elucidate its spectrum of activity and mechanism of action .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in SKBr3 breast cancer cells | |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. For instance, it may act as an inhibitor of specific kinases involved in cell signaling pathways that regulate growth and survival. The nitrile group enhances its ability to form hydrogen bonds with target proteins, facilitating its binding affinity .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential:

Research indicates that 4-phenylamino-benzonitrile exhibits promising pharmacological properties, particularly as an anti-cancer agent . Its structure allows it to interact with specific cellular receptors involved in signaling pathways, which is crucial for developing targeted therapies.

Case Study:

In a study exploring the structure-activity relationship (SAR) of related compounds, this compound was identified as having significant inhibitory effects on certain cancer cell lines. This highlights its potential as a lead compound in drug discovery aimed at treating malignancies associated with aberrant protein expression .

Organic Synthesis

Synthesis Techniques:

Several synthetic routes have been developed for producing this compound. A notable method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to yield benzonitrile derivatives efficiently under mild conditions. This green chemistry approach minimizes waste and enhances sustainability in chemical processes.

Applications in Synthesis:

The compound serves as a versatile building block in organic synthesis, enabling the creation of various functionalized molecules. Its derivatives can be utilized in synthesizing pharmaceuticals and agrochemicals due to their structural similarity to biologically active compounds .

Materials Science

Role in Polymer Development:

this compound is employed in developing polymers and optoelectronic devices. Its chemical properties contribute to enhanced performance characteristics in materials used for electronic applications .

Case Study:

Research has demonstrated that incorporating this compound into polymer matrices can improve their electrical conductivity and thermal stability, making them suitable for advanced electronic applications .

Environmental Applications

Catalytic Properties:

The compound's derivatives have been explored for their catalytic activities, particularly in reactions involving carbon dioxide capture and storage. These applications are critical for developing sustainable technologies aimed at reducing greenhouse gas emissions .

Eigenschaften

IUPAC Name |

4-anilinobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJDZWDNBFIGKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433388 | |

| Record name | 4-PHENYLAMINO-BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36602-01-4 | |

| Record name | 4-PHENYLAMINO-BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.